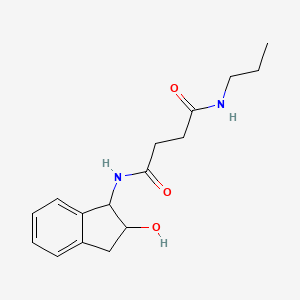![molecular formula C13H13F2NO3 B6640660 2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640660.png)
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFHCB and is a derivative of the natural product, shikimic acid. DFHCB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of DFHCB is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cellular processes such as DNA replication and protein synthesis. DFHCB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
DFHCB has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, DFHCB has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using DFHCB in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, DFHCB has been found to exhibit low toxicity, making it a safe candidate for further research. However, one limitation of using DFHCB in lab experiments is its limited solubility in water, which may limit its potential applications in certain assays.
未来方向
There are several future directions for research involving DFHCB. One potential avenue of research is the development of new cancer therapies based on DFHCB's anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of DFHCB and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, the development of new synthetic methods for the production of DFHCB may lead to the discovery of new derivatives with improved properties.
合成方法
The synthesis of DFHCB involves a multi-step process that begins with the conversion of shikimic acid to its methyl ester derivative. This is followed by the introduction of a fluorine atom at the 2 and 4 positions of the benzene ring using a nucleophilic substitution reaction. The final step involves the introduction of a hydroxyl group at the 6 position of the benzene ring using a palladium-catalyzed coupling reaction.
科学研究应用
DFHCB has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer therapies. In a recent study, DFHCB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, DFHCB has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c14-8-4-10(15)12(11(18)5-8)13(19)16-9-2-1-7(3-9)6-17/h1-2,4-5,7,9,17-18H,3,6H2,(H,16,19)/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLXSMOATUFKBU-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)C2=C(C=C(C=C2F)F)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)C2=C(C=C(C=C2F)F)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)
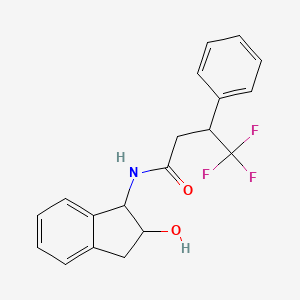
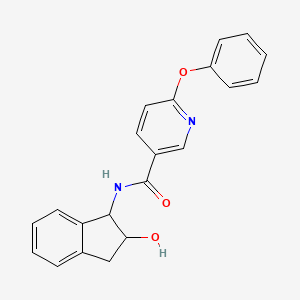
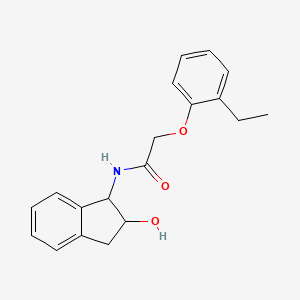
![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
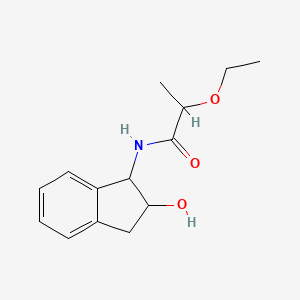
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6640651.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
![1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide](/img/structure/B6640658.png)
